molecular formula C21H22ClN3O3S2 B2554701 4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 896675-89-1

4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2554701
CAS RN: 896675-89-1
M. Wt: 464
InChI Key: DHRDZCNXBVZFKI-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as AZD3965 and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Electrophilic Intramolecular Cyclization

Electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds is a pivotal reaction in organic chemistry, used for synthesizing complex molecules. A study demonstrated the cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides, leading to the formation of tetrahydro-5H-thieno[3,2-b]azepin-5-ones, which are structurally related to the specified benzamide. This process is significant for developing new synthetic methodologies for heterocyclic compounds (Danilyuk et al., 2016).

Serotonin-3 Receptor Antagonists

The development of potent serotonin-3 (5-HT3) receptor antagonists involves the synthesis of derivatives bearing heteroalicyclic rings, such as azepines, to evaluate their antagonistic activity. This research is crucial for discovering new therapeutic agents, especially for conditions related to the central nervous system (Harada et al., 1995).

Anticancer Evaluation

The design, synthesis, and evaluation of benzamide derivatives for anticancer activity represent another critical application. By modifying the chemical structure, researchers aim to identify compounds with potent anticancer effects against various cancer cell lines, contributing to the development of new cancer treatments (Ravinaik et al., 2021).

Carbanionic Friedel-Crafts Equivalents

Research into carbanionic Friedel-Crafts equivalents explores regioselective routes to acridones and dibenzo[b,f]azepinones via C-N cross-coupling. This area focuses on creating synthetic pathways for complex aromatic compounds, which are valuable in pharmaceuticals and materials science (MacNeil et al., 2008).

Novel Fused Tetracyclic Azepine System

The synthesis of novel fused tetracyclic azepine systems, such as dibenzo[c,f]thiazolo[3,2-a]azepines, demonstrates the pursuit of new ring systems in organic chemistry. These compounds have potential applications in drug development and materials science, showcasing the versatility of benzamide derivatives in synthesizing novel molecular architectures (Palma et al., 2010).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-14-6-11-17(22)19-18(14)23-21(29-19)24-20(26)15-7-9-16(10-8-15)30(27,28)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRDZCNXBVZFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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